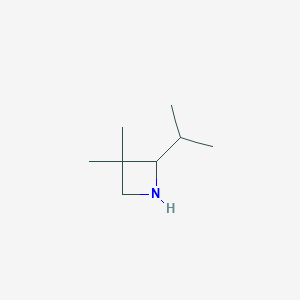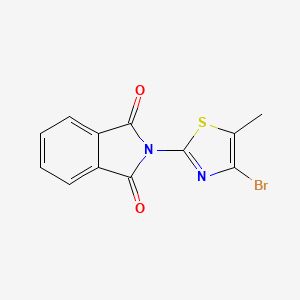
2-(4-Brom-5-methylthiazol-2-yl)isoindolin-1,3-dion
Übersicht
Beschreibung
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core and a thiazole ring substituted with a bromine and a methyl group
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antipsychotic agent due to its ability to modulate neurological receptors.
Materials Science: The compound is used in the synthesis of photochromic materials and organic semiconductors.
Biological Research: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione interacts with the human dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor affects the receptor’s affinity for dopamine, influencing the receptor’s activity and leading to changes in the signaling pathways it regulates.
Pharmacokinetics
The compound’s interaction with the dopamine receptor d2 suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The interaction of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione with the dopamine receptor D2 can lead to changes in the receptor’s activity and the signaling pathways it regulates. This can result in various molecular and cellular effects, potentially influencing mood, motivation, and attention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate thiazole derivative. One common method includes the reaction of phthalic anhydride with 4-bromo-5-methylthiazole-2-amine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired isoindoline-1,3-dione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Cyclization Reactions: The isoindoline-1,3-dione core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted thiazole derivatives, sulfoxides, sulfones, and various cyclized heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-5-methylthiazol-2-yl)isoindoline-1,3-dione
- 2-(4-Fluoro-5-methylthiazol-2-yl)isoindoline-1,3-dione
- 2-(4-Methylthiazol-2-yl)isoindoline-1,3-dione
Uniqueness
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules.
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c1-6-9(13)14-12(18-6)15-10(16)7-4-2-3-5-8(7)11(15)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVCLQSVPFNANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=O)C3=CC=CC=C3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


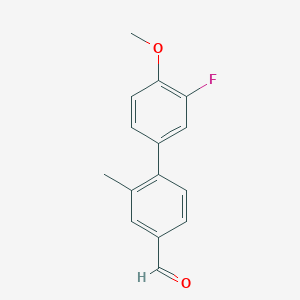
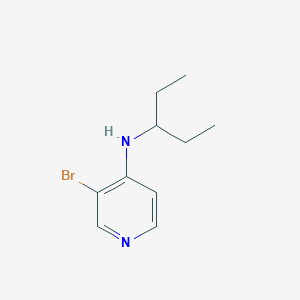
![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)
![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)
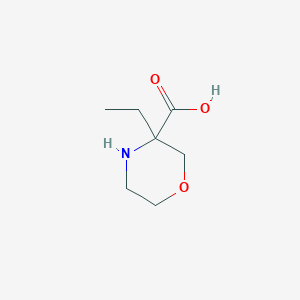

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)
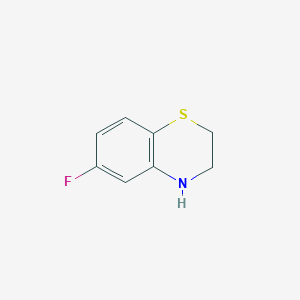
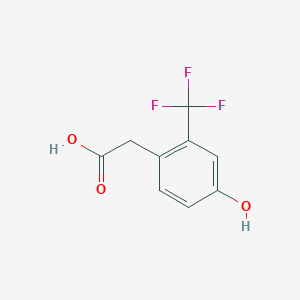
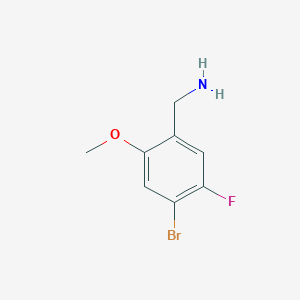
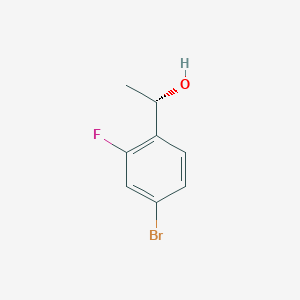
![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)
